molecular formula C9H20ClNO B13427482 2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride

2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride

Cat. No.: B13427482
M. Wt: 193.71 g/mol
InChI Key: RWTKNORPFUOPJH-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H19NO·HCl. This compound is a derivative of amine and is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.

    Introduction of the Amine Group: The amine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted amines or amides.

Scientific Research Applications

2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The oxane ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride
  • 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride
  • 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride

Uniqueness

2-Methyl-2-(oxan-4-yl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the methyl group and the oxane ring. These structural differences can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

2-methyl-2-(oxan-4-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,7-10)8-3-5-11-6-4-8;/h8H,3-7,10H2,1-2H3;1H

InChI Key

RWTKNORPFUOPJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1CCOCC1.Cl

Origin of Product

United States

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